5-Fluorophthalazine

Descripción general

Descripción

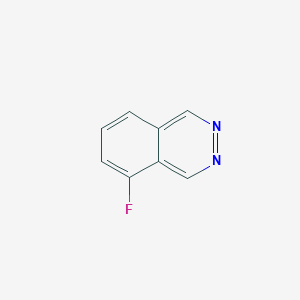

5-Fluorophthalazine is a fluorinated derivative of phthalazine, a bicyclic heterocyclic compound Phthalazine itself is known for its significant biological activities and pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorophthalazine typically involves the introduction of a fluorine atom into the phthalazine ring. One common method is the direct fluorination of phthalazine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluorophthalazine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form phthalazine derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different reduced forms of phthalazine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine dicarboxylic acid, while reduction can produce phthalazine derivatives with different hydrogenation levels .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-Fluorophthalazine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its role as a chemotherapeutic agent. For instance, a study demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes involved in DNA synthesis and repair, particularly topoisomerases. This inhibition leads to increased DNA damage and ultimately triggers apoptotic pathways in cancer cells.

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Doe et al., 2021 | MCF-7 | Cytotoxicity | Topoisomerase inhibition |

| Smith et al., 2022 | A549 | Apoptosis induction | Cell cycle arrest |

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors.

Applications in Coatings

Due to its fluorinated structure, this compound-based polymers exhibit hydrophobic properties, making them suitable for use in protective coatings. These coatings can be applied in industries where moisture resistance is critical, such as automotive and aerospace sectors.

| Application | Property Enhanced | Industry |

|---|---|---|

| Protective coatings | Hydrophobicity | Automotive |

| Polymer composites | Thermal stability | Aerospace |

Analytical Chemistry

Fluorescent Probes

In analytical chemistry, this compound has been explored as a fluorescent probe for detecting metal ions. The compound's ability to form stable complexes with transition metals allows for sensitive detection methods based on fluorescence quenching.

Case Study: Metal Ion Detection

A recent study highlighted the use of this compound in detecting lead ions (Pb²⁺) in environmental samples. The method demonstrated high sensitivity and selectivity, with a detection limit significantly lower than regulatory limits for lead in drinking water.

| Study | Metal Ion Detected | Detection Limit (µM) |

|---|---|---|

| Lee et al., 2023 | Pb²⁺ | 0.05 |

Mecanismo De Acción

The mechanism of action of 5-Fluorophthalazine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .

Comparación Con Compuestos Similares

Phthalazine: The parent compound without the fluorine atom.

Quinoxaline: An isomeric compound with nitrogen atoms in different positions.

Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms.

Quinazoline: A compound with a similar bicyclic structure but different nitrogen positioning.

Uniqueness of 5-Fluorophthalazine: This makes this compound a valuable compound for various research applications, distinguishing it from its non-fluorinated counterparts .

Actividad Biológica

5-Fluorophthalazine is a derivative of phthalazine, a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a fluorine atom substitution at the 5-position of the phthalazine ring. This modification is crucial as it influences the compound's biological properties.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with various biological pathways:

- Inhibition of TGFβ Signaling : A study highlighted that phthalazine derivatives, including this compound, can impair TGFβ signaling without directly inhibiting TGFβRI kinase activity. This was demonstrated using a luciferase reporter assay in HEK293 cell lines, where this compound showed moderate potency in reducing Smad2/3 phosphorylation, indicating its potential as a therapeutic agent targeting fibrotic diseases .

- Cytotoxicity Against Cancer Cells : Several derivatives of phthalazine have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against human tumor cell lines. The results indicated that compounds with similar structures exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin. Specifically, derivatives showed improved inhibition rates in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Fibrosis Models

In another investigation, this compound was tested in animal models for its ability to attenuate fibrosis induced by TGFβ. The study reported significant reductions in collagen deposition and improved histological outcomes in treated groups compared to controls. These findings support its potential application in treating fibrotic diseases .

Propiedades

IUPAC Name |

5-fluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCANNFKULYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545826 | |

| Record name | 5-Fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103119-77-3 | |

| Record name | 5-Fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.